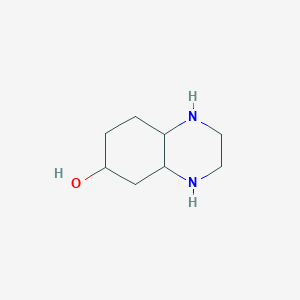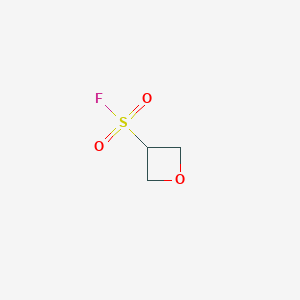
Oxetane-3-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxetane-3-sulfonyl fluoride: is a compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural properties and reactivity. The compound features a four-membered oxetane ring, which is known for its stability and ability to undergo ring-opening reactions. This makes this compound a valuable building block in the synthesis of various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of oxetane-3-sulfonyl fluoride typically involves the defluorosulfonylation of sulfonyl fluorides. This reaction forms planar oxetane carbocations simply by warming, which then react with nucleophiles under mild and slightly basic conditions . The reaction is tolerant to a wide range of polar functionalities, making it suitable for various substrates .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of sulfonyl fluorides and appropriate nucleophiles under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Oxetane-3-sulfonyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Ring-Opening Reactions: The oxetane ring can be opened under specific conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include amines and alcohols.
Conditions: Mild and slightly basic conditions are typically employed to facilitate these reactions.
Major Products: The major products formed from these reactions include amino-oxetanes and other derivatives that retain the oxetane ring structure .
Wissenschaftliche Forschungsanwendungen
Chemistry: Oxetane-3-sulfonyl fluoride is used as a building block in the synthesis of various bioactive molecules. Its ability to undergo ring-opening reactions makes it valuable in the development of new chemical entities .
Biology and Medicine: In medicinal chemistry, this compound is explored as a bioisostere for benzamides, which are common pharmacophores in drug design. This compound helps in adjusting the structural and pharmacokinetic characteristics of bioactive compounds .
Industry: The compound’s stability and reactivity make it suitable for applications in the agrochemical industry, where it is used to develop new active ingredients .
Wirkmechanismus
The mechanism of action of oxetane-3-sulfonyl fluoride involves the formation of oxetane carbocations upon warming. These carbocations then react with nucleophiles in a chemoselective manner. The rate-determining step in this process is the formation of the oxetane carbocation . This mechanism allows for the efficient coupling of sulfonyl fluorides with various nucleophiles, leading to the formation of diverse bioactive molecules .
Vergleich Mit ähnlichen Verbindungen
Amino-oxetanes: These compounds are similar in structure and reactivity to oxetane-3-sulfonyl fluoride and are used as bioisosteres for benzamides.
Oxetan-3-one: Another oxetane derivative that is used in medicinal chemistry for its stability and reactivity.
Uniqueness: this compound is unique due to its ability to form stable oxetane carbocations under mild conditions, which can then react with a wide range of nucleophiles. This property makes it a versatile building block in the synthesis of bioactive molecules .
Eigenschaften
IUPAC Name |
oxetane-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5FO3S/c4-8(5,6)3-1-7-2-3/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJZKFREQLREHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-amine](/img/structure/B13004482.png)
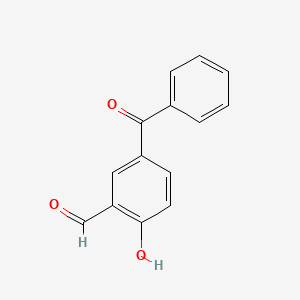
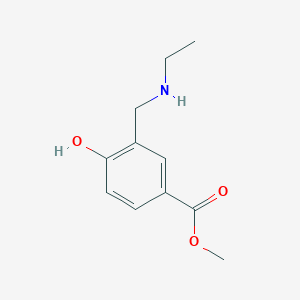
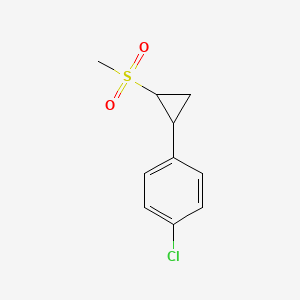
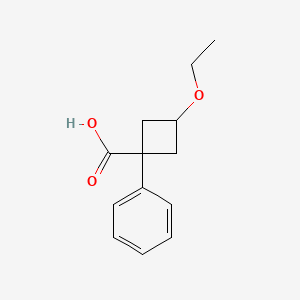
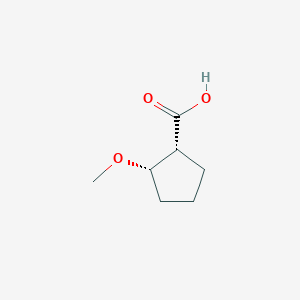

![7-morpholin-4-yl-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-4-amine](/img/structure/B13004518.png)
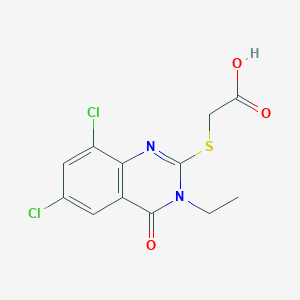
![(2-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B13004524.png)
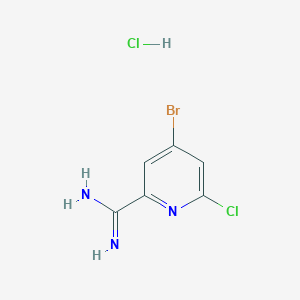
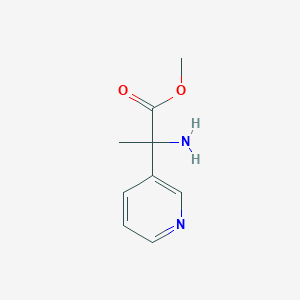
![Benzyl((1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl)carbamate](/img/structure/B13004547.png)
